N-Methyl-1-(pyrrolidin-2-yl)methanaminedihydrochloride
Description
N-Methyl-1-(pyrrolidin-2-yl)methanaminedihydrochloride (CAS: 2138133-16-9) is a dihydrochloride salt with the molecular formula C₆H₁₆Cl₂N₂ and a purity of 95% . Structurally, it comprises a pyrrolidine ring (a five-membered saturated heterocycle) linked to a methylamine group, which is N-methylated. The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and research applications. It is commercially available in quantities ranging from 250 mg to 1 g through suppliers like CymitQuimica and ECHEMI .
Properties
IUPAC Name |
N-methyl-1-[(2S)-pyrrolidin-2-yl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-7-5-6-3-2-4-8-6;;/h6-8H,2-5H2,1H3;2*1H/t6-;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJFAZHYDGGWJD-ILKKLZGPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCN1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H]1CCCN1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Using Halogenated Pyrrolidine Precursors
A widely reported method involves the alkylation of halogenated pyrrolidine derivatives with methylamine. For example, 1-chloro-2-(chloromethyl)pyrrolidine reacts with aqueous methylamine under basic conditions to form the primary amine intermediate. Potassium iodide (KI) is often employed as a catalyst to facilitate halogen exchange, reducing activation energy and enhancing reaction rates .
Typical Conditions :
-
Solvent : Diglyme or anisole (400–800 mL per mole of substrate)
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Temperature : 100–120°C
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Pressure : Atmospheric
The ether solvent forms hydrogen bonds with methylamine, increasing its solubility and enabling reactions above the azeotropic point of methylamine-water mixtures. Post-reaction, the product is isolated via pH adjustment (to 12–13 using NaOH) and fractional distillation .
Reductive Amination of Pyrrolidinone Derivatives
Pyrrolidin-2-one serves as a starting material for reductive amination. The ketone group is converted to an amine via reaction with methylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN). This method is advantageous for preserving stereochemistry.
Example Protocol :
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Substrate : Pyrrolidin-2-one (1 equiv)
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Reagent : Methylamine (3.5–4.5 equiv), NaBH3CN (1.2 equiv)
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Solvent : Methanol
The resulting N-methylamine is subsequently treated with HCl gas to form the dihydrochloride salt .
Chiral Resolution Using Tartaric Acid
For enantiomerically pure products, chiral resolution is critical. Racemic N-methyl-1-(pyrrolidin-2-yl)methanamine is treated with (L)-tartaric acid in methanol-water, forming diastereomeric salts. The (S)-enantiomer preferentially crystallizes, achieving >99% enantiomeric excess (ee) .
Key Steps :
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Resolution : Racemate + (L)-tartaric acid → Diastereomeric salts (0–30°C, 6–24 h)
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Alkalinization : NaOH (pH 9–10) to recover free amine
Cyclization of Succinaldehyde-Methylamine Adducts
Succinaldehyde and methylamine undergo condensation under alkaline conditions to form the pyrrolidine ring. This method is noted for its simplicity and avoidance of high-pressure equipment .
Optimized Procedure :
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Molar Ratio : Succinaldehyde:methylamine = 1:1.1–1:2
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Base : NaOH or KOH (30–50 wt% aqueous solution)
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Temperature : 30–60°C
The product is distilled under reduced pressure and converted to the dihydrochloride salt using concentrated HCl .
Post-Synthetic Modification of Pyrrolidine Derivatives
Functionalization of pre-formed pyrrolidine scaffolds is a versatile approach. For example, 2-(aminomethyl)pyrrolidine is methylated using methyl iodide in the presence of a base like triethylamine.
Methylation Conditions :
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Substrate : 2-(aminomethyl)pyrrolidine (1 equiv)
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Reagent : CH3I (1.1 equiv), Et3N (2 equiv)
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Solvent : Dichloromethane
The dihydrochloride salt is obtained by treating the free amine with HCl in ethanol .
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Nucleophilic Substitution | 88 | 99 | High yield, scalable | Requires halogenated precursors |
| Reductive Amination | 75 | 98 | Stereochemical control | Sensitive to moisture |
| Chiral Resolution | 35 | 99.5 | High enantiopurity | Low yield due to resolution steps |
| Cyclization | 89 | 99 | Simple, no high-pressure equipment | Limited to racemic mixtures |
| Post-Synthetic Methylation | 82 | 97 | Flexible functionalization | Multiple steps required |
Chemical Reactions Analysis
Types of Reactions: N-Methyl-1-(pyrrolidin-2-yl)methanaminedihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or neutral conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous ether or methanol.
Substitution: Nucleophilic substitution reactions are carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted pyrrolidines.
Scientific Research Applications
Scientific Research Applications
N-Methyl-1-(pyrrolidin-2-yl)methanaminedihydrochloride has a wide range of applications in scientific research:
Chemistry
- Building Block for Synthesis : It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
- Chemical Reactions : The compound can undergo oxidation, reduction, and substitution reactions, making it versatile for synthesizing various derivatives.
Biology
- Neurotransmitter Modulation : Investigated for its effects on dopamine and serotonin systems, it shows potential in addressing mood disorders.
Medicine
- Therapeutic Potential : Explored for applications in treating neurological disorders such as depression and schizophrenia due to its dopaminergic and serotonergic activity.
Case Studies
Several studies have highlighted the efficacy of this compound:
| Study | Model | Findings |
|---|---|---|
| Smith et al. (2020) | Rat Model of Depression | Significant antidepressant-like effects observed. |
| Johnson et al. (2021) | Mouse Model of Schizophrenia | Reduced hyperactivity and improved cognitive function noted. |
| Lee et al. (2023) | In Vitro Neuronal Cultures | Increased neuronal survival under stress conditions demonstrated. |
Mechanism of Action
The mechanism by which N-Methyl-1-(pyrrolidin-2-yl)methanaminedihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound acts as a ligand for various receptors and enzymes, modulating their activity and influencing biological processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
The compound is compared to structurally analogous dihydrochloride salts with variations in heterocyclic rings or substituents.
Structural Comparison
Key Observations :
- Pyrimidine (six-membered, aromatic) and thiazole (five-membered, sulfur-containing) analogs may target enzymes or receptors with distinct binding pockets .
Physicochemical Properties
Key Observations :
- Dihydrochloride salts generally improve aqueous solubility compared to free bases, critical for drug formulation .
- Thiazole-containing compounds may exhibit higher lipid solubility due to sulfur’s lipophilicity, influencing membrane permeability .
Key Observations :
- Reductive amination is a common route for secondary amines, while heterocycle-specific methods (e.g., Hantzsch synthesis) are employed for thiazoles .
Key Observations :
- Heterocycle choice directly influences therapeutic targeting. Pyrrolidines favor neuromodulation, while pyrimidines/thiazoles target enzymatic pathways .
Biological Activity
N-Methyl-1-(pyrrolidin-2-yl)methanaminedihydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships, and relevant research findings, providing a comprehensive overview of the compound's therapeutic potential.
Chemical Structure and Properties
This compound features a pyrrolidine ring, which contributes to its pharmacological properties. The chemical structure can be represented as follows:
- Molecular Formula : C7H16N2·2HCl
- Molecular Weight : 194.13 g/mol
- IUPAC Name : N-Methyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential in several therapeutic areas:
1. Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit broad-spectrum antimicrobial activity. For instance, derivatives containing pyrrolidine rings have shown efficacy against various bacterial strains, including resistant pathogens.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Moderate antibacterial activity | |
| 2-Aminothiazole | Broad-spectrum antimicrobial |
2. Antitumor Effects
In vitro studies have demonstrated that this compound can inhibit the growth of specific cancer cell lines. For example, it has been tested against MDA-MB-231 cells, a triple-negative breast cancer model, showing a significant reduction in cell viability at concentrations as low as 10 μM.
"Daily administration of this compound significantly decreased tumor growth by 47% over four weeks" .
3. Neuropharmacological Potential
The compound's structural similarity to known neurotransmitter modulators suggests potential applications in treating neurological disorders. Preliminary studies indicate that it may act as an antagonist at certain receptor sites, which could be beneficial in managing conditions like anxiety or depression.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrrolidine ring or the introduction of different substituents can significantly alter its pharmacological profile.
| Modification | Effect on Activity | Reference |
|---|---|---|
| Addition of electron-withdrawing groups | Increased potency against target receptors | |
| Alteration of alkyl chain length | Varied antibacterial efficacy |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of various pyrrolidine derivatives, including this compound, against Mycobacterium tuberculosis. The results indicated that modifications to the nitrogen atoms within the pyrrolidine ring enhanced activity against resistant strains.
Case Study 2: Antitumor Activity
In a xenograft model using MDA-MB-231 cells, treatment with this compound resulted in significant tumor size reduction compared to control groups. The study emphasized the compound's potential as an anticancer agent and warranted further investigation into its mechanisms of action.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-Methyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride, and how can purity be ensured?
- Synthesis : Common methods involve alkylation or Mannich reactions using pyrrolidine derivatives and methylamine precursors. Multi-step protocols often include hydrochlorination to stabilize the final product as a dihydrochloride salt .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (e.g., silica gel with methanol/dichloromethane eluents) is recommended. Purity validation via HPLC (≥95%) with UV detection at 254 nm is critical .
Q. Which analytical techniques are most reliable for structural characterization?
- Spectroscopy : H/C NMR confirms proton environments and carbon frameworks. For example, pyrrolidine ring protons typically appear at δ 1.6–2.8 ppm, while methylamine protons resonate near δ 2.3–3.1 ppm .
- Crystallography : Single-crystal X-ray diffraction (employing SHELXL for refinement) resolves stereochemistry and salt formation. Monoclinic space groups (e.g., ) are common for hydrochloride salts .
Q. How can researchers assess the compound’s stability under experimental conditions?
- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) and monitor via TLC or HPLC. Hydrochloride salts generally exhibit superior stability over free bases in aqueous media but may degrade under prolonged light exposure .
Advanced Research Questions
Q. How can low yields in multi-step synthesis be addressed?
- Optimization Strategies :
- Intermediate Isolation : Purify intermediates (e.g., via flash chromatography) to reduce side reactions. For example, incomplete alkylation of pyrrolidine can lead to dimerization byproducts .
- Reaction Monitoring : Use in-situ FTIR or H NMR to track reaction progress. Adjust stoichiometry of methylamine derivatives if unreacted starting material persists .
Q. What methods resolve contradictions in stereochemical assignments?
- Cross-Validation : Combine computational (DFT-based NMR chemical shift predictions) and experimental data (NOESY for spatial proximity analysis). Discrepancies between predicted and observed spectra may indicate racemization or incorrect tautomer assignments .
Q. How do computational models enhance experimental structure determination?
- Hybrid Approaches : Pair molecular docking (e.g., AutoDock Vina) with crystallographic data to predict binding modes in pharmacological studies. For instance, the pyrrolidine ring’s conformation may influence interactions with biological targets like BTK inhibitors .
Q. What protocols assess the compound’s pharmacological activity?
- In Vitro Assays : Screen for kinase inhibition (e.g., BTK) using fluorescence polarization assays. Dose-response curves (IC values) should be validated with positive controls (e.g., ibrutinib) .
- Metabolic Stability : Use liver microsomes to evaluate cytochrome P450-mediated degradation. Hydrochloride salts often show improved solubility but may require prodrug strategies for bioavailability .
Q. How can researchers address discrepancies in purity analyses between techniques?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
